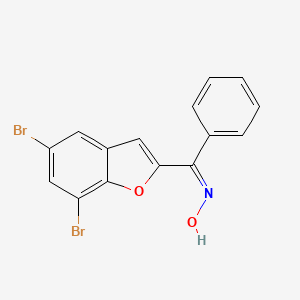

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime

Description

Properties

IUPAC Name |

(NZ)-N-[(5,7-dibromo-1-benzofuran-2-yl)-phenylmethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Br2NO2/c16-11-6-10-7-13(20-15(10)12(17)8-11)14(18-19)9-4-2-1-3-5-9/h1-8,19H/b18-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGYUCGKZIMRGV-JXAWBTAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC3=CC(=CC(=C3O2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime typically involves multiple steps. One common method starts with the bromination of 1-benzofuran-2-yl(phenyl)methanone to introduce bromine atoms at positions 5 and 7. This is followed by the formation of the oxime group through the reaction of the ketone with hydroxylamine hydrochloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as a building block in organic synthesis for creating various biologically active molecules. Its brominated structure enhances its reactivity, making it suitable for further functionalization and derivatization in synthetic pathways.

| Application Area | Description |

|---|---|

| Organic Chemistry | Used as a precursor for synthesizing complex organic compounds. |

| Material Science | Potential use in developing new materials with specific properties. |

Benzofuran derivatives, including this compound, have shown potential biological activities such as:

- Antimicrobial : Exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA) when used alone or in combination with antibiotics .

- Anticancer : Preliminary studies suggest potential anticancer properties due to its structural features that may interact with cancer cell pathways.

Case Study: Antimicrobial Activity

A study synthesized a series of related benzofuran derivatives and evaluated their antibacterial effects against MRSA strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) as low as 32 μg/mL .

Pharmacological Research

The compound's unique structure allows it to interact with various biological macromolecules, making it a candidate for pharmacological studies aimed at understanding its mechanism of action.

| Biological Activity | Mechanism |

|---|---|

| Antifungal | Inhibits fungal growth through cell membrane disruption. |

| Anti-inflammatory | Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. |

Mechanism of Action

The mechanism of action of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the bromine atoms and benzofuran ring contribute to the compound’s overall reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related benzofuran oximes and other ketone oxime derivatives. Key comparisons are summarized below:

Table 1: Comparative Analysis of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone Oxime and Analogues

Substituent Effects on Properties

- Bromination: The target compound’s 5,7-dibromo substitution likely enhances its molecular weight and lipophilicity compared to mono-bromo analogs like 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime (MW: 254.08).

- Aromatic Groups: The phenyl group at the 2-position distinguishes the target compound from simpler methyl-substituted derivatives. This substitution could enhance π-π stacking interactions in crystal lattices, similar to interactions observed in 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime .

Thermal and Structural Stability

- The target compound’s stability may rely on bromine-induced steric effects or intermolecular interactions.

- The planar geometry and trans C=N conformation observed in 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime (Fig. 1) suggest analogous structural features in the target compound, though the dibromo substitution may introduce torsional variations .

Supramolecular Interactions

- Hydrogen bonding and π-π stacking are critical in benzofuran oxime crystallization. For example, 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime forms R₂²(6) dimers via O–H∙∙∙N bonds and π-π interactions (centroid separations: 3.94 Å) . The target compound’s phenyl group may facilitate similar interactions, though its larger size could reduce packing efficiency.

Biological Activity

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone oxime is a compound that has gained attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Molecular Formula : C15H11Br2N1O2

- Molecular Weight : 410.06 g/mol

The presence of both bromine atoms and the oxime functional group contributes to its unique chemical reactivity and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with benzofuran and bromophenyl moieties possess significant antimicrobial effects. The oxime functionality may enhance these properties through specific interactions with microbial targets .

- Anticancer Activity : Compounds similar to this compound have demonstrated notable anticancer effects. For instance, related benzofuran derivatives have shown efficacy against various cancer cell lines, including ovarian and colon cancer .

The mechanism of action for this compound involves:

- Interaction with Biological Macromolecules : The oxime group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their function.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the uniqueness of this compound:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 5-Bromo-1-benzofuran-2-carbaldehyde | Contains benzofuran; lacks bromophenyl | Antimicrobial | Lacks oxime functionality |

| 1-(5-Bromo-1-benzofuran-2-yl)-1-ethanone | Similar benzofuran structure; no dibromo substitution | Anticancer | Lacks multiple bromine substitutions |

| (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone | Shares dibromobenzofuran; different substituent | Antitumor | Unique oxime functionality enhances activity |

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy Study :

-

Antimicrobial Activity Assessment :

- In vitro tests demonstrated that the compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.